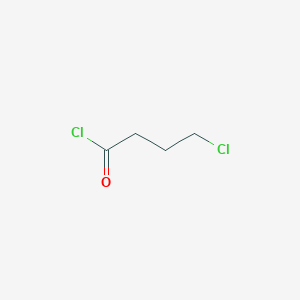

![molecular formula C11H21O3P B032877 [(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester CAS No. 104701-95-3](/img/structure/B32877.png)

[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester

Übersicht

Beschreibung

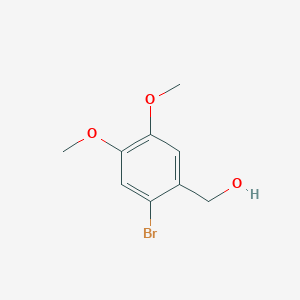

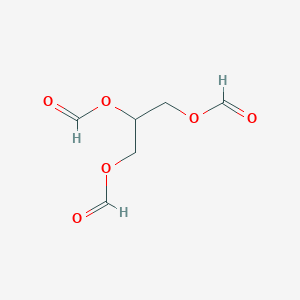

“[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester” is a chemical compound with the molecular formula C11H21O3P . It is also known as (2E,4E)-1-diethoxyphosphoryl-4-methylhexa-2,4-diene .

Synthesis Analysis

The synthesis of esters like “[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester” often involves esterification reactions, which are among the most important reactions in modern organic synthesis . Photocatalytic strategies have also been used to synthesize esters . The reaction mechanisms involve mainly single electron transfer, energy transfer, or other radical procedures .Molecular Structure Analysis

The molecular structure of “[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester” can be represented as a 2D Mol file or a computed 3D SD file .Wissenschaftliche Forschungsanwendungen

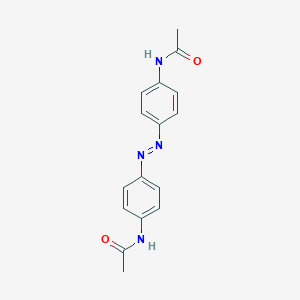

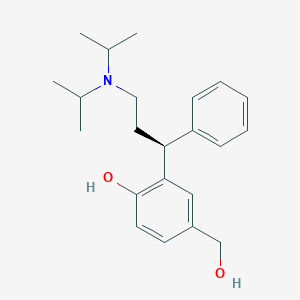

Helicity Induction in Polymers

- Application : Helicity induction in poly(phenylacetylene)s bearing phosphonic acid residues.

- Details : Phosphonic acid derivatives, including esters, were used to create polymers with one-handed helical conformations upon complexation with chiral amines, demonstrating potential in chiral materials and optical applications.

- Reference : (Onouchi et al., 2004).

Synthesis of Organic Compounds

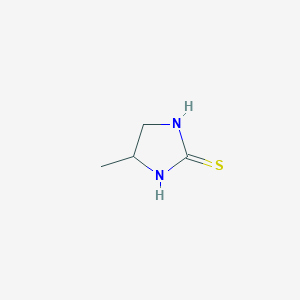

- Application : Synthesis of 1-methyl-1-(N-substituted carbamoyl- and thiocarbamoyl-amino) alkanephosphonic acids-diethyl esters.

- Details : Demonstrates the chemical versatility of phosphonic acid diethyl esters in producing a range of organic compounds, which could have implications in medicinal chemistry and agrichemistry.

- Reference : (Lachkova et al., 1993).

Boronic Acid Derivatives

- Application : Study of multifunctional compounds with aminophosphonic acid and boronic acid groups.

- Details : Research on compounds where aminophosphonic acid groups are introduced into boronic acids, leading to new applications in synthetic chemistry and potentially in biomedical fields.

- Reference : (Zhang et al., 2017).

Multi-Component Synthesis

- Application : Multi-component synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester.

- Details : Illustrates the use of phosphonic acid diethyl esters in facilitating multi-component chemical reactions, which is important in streamlining synthetic processes in chemistry.

- Reference : (Gaikwad et al., 2011).

Radiochemistry

- Application : First application of the Horner–Wadsworth–Emmons reaction in 18F-chemistry.

- Details : Use of benzylic phosphonic acid esters in synthesizing 18F-labelled stilbenes, indicating potential applications in radiopharmaceuticals and imaging.

- Reference : (Gester et al., 2007).

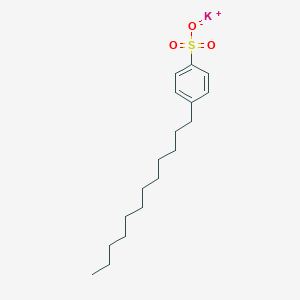

Synthesis of Phosphonates

- Application : Synthesis of novel tris phosphonates with antimicrobial activity.

- Details : Creation of phosphonic acid diethyl ester derivatives with potential applications in antimicrobial treatments.

- Reference : (Kumar et al., 2011).

Eigenschaften

IUPAC Name |

(2E,4E)-1-diethoxyphosphoryl-4-methylhexa-2,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O3P/c1-5-11(4)9-8-10-15(12,13-6-2)14-7-3/h5,8-9H,6-7,10H2,1-4H3/b9-8+,11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELDOTLENOAILT-SXGHKVHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC=CC(=CC)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C/C=C/C(=C/C)/C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

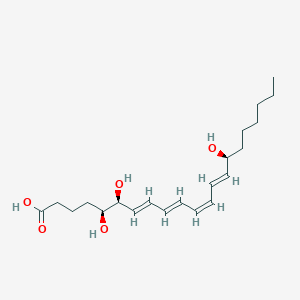

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)